![molecular formula C10H20N2O2 B3369865 2-Methylpropyl 1,4-diazepane-1-carboxylate CAS No. 253175-99-4](/img/structure/B3369865.png)
2-Methylpropyl 1,4-diazepane-1-carboxylate
Overview
Description
“2-Methylpropyl 1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known as “tert-butyl 2-methyl-1,4-diazepane-1-carboxylate” and has a molecular weight of 200.28 .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, such as “2-Methylpropyl 1,4-diazepane-1-carboxylate”, has been a topic of interest in recent years . N-Propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles . The synthesis of 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years .Molecular Structure Analysis
The molecular structure of “2-Methylpropyl 1,4-diazepane-1-carboxylate” includes a seven-membered ring structure with two nitrogen atoms . The molecule contains a total of 46 bond(s). There are 18 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Physical And Chemical Properties Analysis
“2-Methylpropyl 1,4-diazepane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 200.28 .Scientific Research Applications
Synthesis of Derivatives
“2-Methylpropyl 1,4-diazepane-1-carboxylate” can be used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 1,4-diazepine linked piperidine derivatives . These derivatives were synthesized from the reaction of tert-butyl 1,4-diazepane-1-carboxylate, butyryl chloride, and varied aromatic aldehyde .
Anti-Microbial Activity
The synthesized 1,4-diazepine linked piperidine derivatives have been screened for their anti-microbial activity against gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria . Some of these compounds exhibited potent activity towards all tested strains .
Molecular Docking
The synthesized compounds have also been used in molecular docking studies against target proteins, L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These proteins represent the Gram-negative bacterium and Gram-positive bacterium, respectively .
Quantum Chemical Modelling
The synthesized compounds have been used in quantum chemical modelling . DFT computations were used to optimize the molecular geometry at the B3LYP/6-31G (d, p) theoretical level .
ADME Analysis
The synthesized compounds have been analyzed using ADME (Absorption, Distribution, Metabolism, and Excretion) techniques . This helps in selecting the hit compounds early on and anticipating future pharmacokinetic and pharmacodynamic benefits and drawbacks of these promising therapeutic candidates .
Safety and Hazards
The safety information for “2-Methylpropyl 1,4-diazepane-1-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-methylpropyl 1,4-diazepane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)8-14-10(13)12-6-3-4-11-5-7-12/h9,11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOQTQAVQBWFSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 1,4-diazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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